molecular formula C20H14ClN3O B5719165 3-Chloro-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

3-Chloro-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

Cat. No.: B5719165
M. Wt: 347.8 g/mol
InChI Key: BSHVFUNOZPDOCW-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a heterocyclic compound that contains an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often used in the design of drugs targeting various diseases.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different substituents on the aromatic ring .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

3-Chloro-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-5-3-4-15(12-16)20(25)22-17-9-7-14(8-10-17)18-13-24-11-2-1-6-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHVFUNOZPDOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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